molecular formula C13H19N5O2 B2889940 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 373373-51-4

8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2889940
CAS No.: 373373-51-4
M. Wt: 277.328
InChI Key: TUQMPFIYRXLZSP-UHFFFAOYSA-N
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Description

8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a member of the purine alkaloid family. It structurally resembles caffeine and theobromine but features unique modifications.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound can be achieved through multi-step organic synthesis. A typical synthetic route might involve initial formation of the purine ring, followed by selective substitutions and additions to introduce the ethylamino, dimethyl, and methylprop-2-en-1-yl groups under specific conditions like controlled temperature and pH.

Industrial production methods: In industrial settings, this compound is generally produced through batch processes involving catalytic methods and careful control over reaction kinetics to maximize yield and purity.

Chemical Reactions Analysis

Types of reactions it undergoes: 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can participate in oxidation, reduction, substitution, and addition reactions due to its structural features.

Common reagents and conditions::
  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution often uses reagents like sodium hydride (NaH) and various alkyl halides.

  • Addition: Enolates or Grignard reagents for addition reactions.

Major products formed::
  • Oxidation: Typically yields oxidized derivatives with altered functional groups.

  • Reduction: Leads to more saturated derivatives.

  • Substitution: Produces a variety of substituted purine derivatives.

  • Addition: Results in extended carbon chains or ring systems attached to the purine core.

Scientific Research Applications

This compound has diverse applications:

  • Chemistry: Used as a starting material in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential as a molecular probe in cellular studies.

  • Medicine: Explored for its therapeutic effects, such as acting as a stimulant or an inhibitor in biochemical pathways.

  • Industry: Utilized in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action typically involves interaction with cellular enzymes and receptors. It may inhibit certain enzymes or act as a competitive antagonist/agonist at receptor sites, affecting signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with other similar compounds::

  • Caffeine (1,3,7-trimethylxanthine): Both share a purine core but differ in substitution patterns.

  • Theobromine (3,7-dimethylxanthine): Similar but lacks the ethylamino and methylprop-2-en-1-yl groups.

Uniqueness: 8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique in its specific side groups, which could confer distinct biochemical properties and applications.

List of similar compounds::
  • Caffeine

  • Theobromine

  • Theophylline (1,3-dimethylxanthine)

  • Paraxanthine (1,7-dimethylxanthine)

Properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-6-14-12-15-10-9(18(12)7-8(2)3)11(19)17(5)13(20)16(10)4/h2,6-7H2,1,3-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQMPFIYRXLZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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